C5aR-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C36H39F4N3O2 |

|---|---|

Molekulargewicht |

621.7 g/mol |

IUPAC-Name |

(2R,3S,4aR,7aR)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide |

InChI |

InChI=1S/C36H39F4N3O2/c1-21-13-16-27(20-29(21)36(38,39)40)42-34(44)28-19-24-8-6-12-31(24)43(35(45)32-22(2)7-5-11-30(32)37)33(28)23-14-17-26(18-15-23)41-25-9-3-4-10-25/h5,7,11,13-18,20,24-25,28,31,33,41H,3-4,6,8-10,12,19H2,1-2H3,(H,42,44)/t24-,28+,31-,33+/m1/s1 |

InChI-Schlüssel |

GFPFPJUWYULVHK-YUQOACCUSA-N |

Isomerische SMILES |

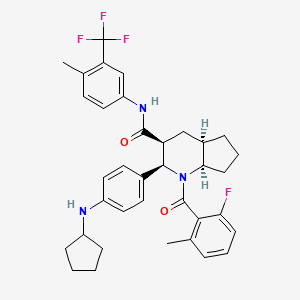

CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC(=C(C=C6)C)C(F)(F)F |

Kanonische SMILES |

CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC(=C(C=C6)C)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

C5aR Inhibition in Autoimmune Disease Models: A Technical Guide

Disclaimer: The compound "C5aR-IN-1" is a designated C5a receptor inhibitor, noted in patent literature (WO2022028586A1) with potential for inflammatory disease research.[1][2][3] However, as of late 2025, detailed preclinical data on "this compound" in autoimmune models is not extensively available in the public domain. This guide therefore provides a comprehensive overview of the role of C5a receptor (C5aR) inhibition in autoimmune disease models by summarizing publicly available data from well-characterized C5aR antagonists such as PMX53, JPE-1375, and Avacopan (CCX168). This information is intended to be representative of the therapeutic potential and preclinical evaluation of a potent and selective C5aR inhibitor.

Introduction to the C5a-C5aR Axis in Autoimmunity

The complement system is a critical component of the innate immune system, and its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases.[4] Upon activation of the complement cascade, the C5 component is cleaved to generate the potent anaphylatoxin C5a.[5][6] C5a exerts its pro-inflammatory effects primarily through its G protein-coupled receptor, C5aR1 (CD88).[7] The interaction between C5a and C5aR1 on immune cells, such as neutrophils and macrophages, triggers a cascade of events including chemotaxis, release of inflammatory mediators, and upregulation of adhesion molecules. This amplification of the inflammatory response contributes to the tissue damage observed in autoimmune conditions like rheumatoid arthritis, systemic lupus erythematosus (SLE), and ANCA-associated vasculitis.[2][4] Consequently, the C5a-C5aR1 axis has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.[6]

Mechanism of Action of C5aR Antagonists

C5aR antagonists are designed to block the binding of C5a to its receptor, C5aR1, thereby inhibiting the downstream signaling pathways that promote inflammation. By competitively or allosterically inhibiting this interaction, these antagonists can prevent the recruitment and activation of inflammatory cells at sites of autoimmune-mediated tissue injury.[4] This targeted approach aims to dampen the excessive inflammatory response without causing broad immunosuppression.

Quantitative Data on Representative C5aR Antagonists

The following tables summarize key in vitro and in vivo data for several well-studied C5aR antagonists. This data is illustrative of the potency and efficacy expected from a C5aR inhibitor in preclinical development.

Table 1: In Vitro Potency of Representative C5aR Antagonists

| Compound | Assay | Species | IC50/EC50 | Reference |

| PMX53 | C5a-induced neutrophil migration | Human | 20 nM (IC50) | [6] |

| JPE-1375 | C5a-induced neutrophil mobilization | Mouse | 6.9 µM (EC50) | [1] |

| JPE-1375 | C5a-induced TNF production | Mouse | 4.5 µM (EC50) | [1] |

| Avacopan (CCX168) | C5a-induced calcium mobilization | Human | ~1 nM (IC50) | |

| Avacopan (CCX168) | C5a-induced CD11b upregulation | Human | ~1 nM (IC50) |

Table 2: In Vivo Efficacy of Representative C5aR Antagonists in Autoimmune Disease Models

| Compound | Disease Model | Species | Dosing Regimen | Key Findings | Reference |

| PMX53 | Collagen-Induced Arthritis (CIA) | Mouse | Not specified | Reduced joint inflammation and destruction. | |

| Anti-mC5aR mAb | Collagen-Induced Arthritis (CIA) | Mouse | Single dose | Reduced neutrophil and macrophage infiltration in paws within 48 hours; decreased local TNF-α, IL-6, and IL-17A. | [2] |

| C5aR Antagonist | Experimental Lupus Nephritis (MRL/lpr mice) | Mouse | Continuous administration | Reduced proteinuria, BUN, and renal pathology; decreased infiltration of neutrophils and macrophages. | |

| C5aR Antagonist | Experimental CNS Lupus (MRL/lpr mice) | Mouse | Not specified | Reduced neutrophil infiltration, neuronal apoptosis, and expression of pro-inflammatory markers in the brain. | |

| Anti-C5aR mAb | Delayed-Type Hypersensitivity Arthritis (DTHA) | Mouse | Single dose at disease onset | Reduced paw swelling, bone erosion, and neutrophil infiltration within 60 hours. | |

| C5aR Antagonist Peptide | Antiphospholipid Syndrome (aPL Ab-induced fetal injury) | Mouse | Single dose | Prevented fetal loss and growth inhibition. |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of C5aR inhibitors. Below are representative protocols for key in vivo and in vitro assays.

In Vivo C5a-Induced Neutrophil Mobilization Assay

This pharmacodynamic assay is used to determine the in vivo efficacy and duration of action of C5aR antagonists.[1][5]

-

Animals: Wild-type mice (e.g., C57BL/6J).

-

Procedure:

-

Administer the C5aR antagonist (e.g., PMX53 or JPE-1375) via the desired route (e.g., intravenous). Doses can range from 0.3 to 3.0 mg/kg.[1]

-

After a specified time (e.g., 15 minutes to 24 hours) to assess onset and duration of action, inject recombinant mouse C5a (e.g., 50 µg/kg) intravenously to induce neutrophil mobilization.[1]

-

Collect blood samples at baseline and at time points post-C5a injection (e.g., 60 minutes).[5]

-

Analyze blood samples for neutrophil counts using flow cytometry.

-

Measure plasma levels of inflammatory cytokines such as TNF-α by ELISA.[5]

-

-

Outcome Measures: Inhibition of C5a-induced neutrophilia and TNF-α production compared to vehicle-treated controls. A dose of 1 mg/kg i.v. for both PMX53 and JPE-1375 has been shown to significantly decrease C5a-mediated PMN mobilization.[1]

Collagen-Induced Arthritis (CIA) Model in Mice

This is a widely used model to study the efficacy of anti-inflammatory agents for rheumatoid arthritis.[2]

-

Animals: DBA/1 mice are commonly used.

-

Induction of Arthritis:

-

Primary immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant and inject intradermally at the base of the tail.

-

Booster immunization: 21 days after the primary immunization, administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant.

-

-

Treatment:

-

Begin treatment with the C5aR antagonist upon the first signs of arthritis or prophylactically.

-

Administer the compound daily or as determined by its pharmacokinetic profile.

-

-

Assessment of Arthritis:

-

Monitor mice daily for clinical signs of arthritis, scoring each paw based on the degree of inflammation (redness and swelling).

-

At the end of the study, collect paws for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

-

Measure serum levels of anti-collagen antibodies and inflammatory cytokines.

-

-

Key Findings with C5aR Blockade: Almost complete inhibition of clinical disease progression, including reduced bone and cartilage destruction, has been observed with an anti-mC5aR antibody in the CIA model.[2]

Signaling Pathways and Experimental Workflows

C5a-C5aR1 Signaling Pathway

The binding of C5a to C5aR1 initiates a cascade of intracellular signaling events that are central to the pro-inflammatory response.

Preclinical Evaluation Workflow for a C5aR Antagonist

The development of a C5aR antagonist for autoimmune diseases follows a structured preclinical evaluation process.

Conclusion

The inhibition of the C5a-C5aR1 axis represents a highly promising and targeted therapeutic strategy for a range of autoimmune diseases. Preclinical studies with various C5aR antagonists have consistently demonstrated their ability to ameliorate disease in models of rheumatoid arthritis, lupus, and vasculitis. The data suggest that potent and selective C5aR inhibitors can effectively reduce the infiltration and activation of key inflammatory cells, thereby mitigating tissue damage. Further clinical development of compounds like Avacopan, which has shown success in ANCA-associated vasculitis, will continue to validate this therapeutic approach. While specific data for "this compound" in these models is not yet in the public domain, the wealth of information on other C5aR antagonists provides a strong rationale for its investigation in autoimmune and inflammatory disorders.

References

- 1. C5aR | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JCI - Complement C5a receptors and neutrophils mediate fetal injury in the antiphospholipid syndrome [jci.org]

An In-depth Technical Guide on C5aR1 Inhibition and its Role in Complement System Modulation

Introduction

The complement system, a cornerstone of innate immunity, plays a dual role in host defense and inflammation. Its activation leads to the generation of potent inflammatory mediators, including the anaphylatoxin C5a. C5a exerts its effects primarily through the C5a receptor 1 (C5aR1), also known as CD88, a G protein-coupled receptor (GPCR) expressed on a wide range of immune and non-immune cells.[1][2] The C5a-C5aR1 axis is a critical driver of inflammatory responses, and its dysregulation is implicated in a multitude of autoimmune and inflammatory diseases.[3][4] This has made C5aR1 a compelling therapeutic target for the development of novel modulators.

This technical guide provides a comprehensive overview of the modulation of the complement system through the inhibition of C5aR1, with a focus on a representative C5aR1 inhibitor, herein referred to as C5aR-IN-1 . While a specific molecule named "this compound" is not documented in public literature, this guide will utilize data from well-characterized C5aR1 antagonists, such as Avacopan (CCX168), to illustrate the principles of C5aR1 inhibition.

The Role of C5aR1 in the Complement System

The complement cascade converges into the cleavage of C5 into C5a and C5b. C5a, a potent anaphylatoxin, binds to C5aR1, initiating a cascade of intracellular signaling events that lead to a variety of cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[5][6] C5aR1 is expressed on neutrophils, monocytes, macrophages, dendritic cells, and even some non-myeloid cells.[2][7]

The activation of the C5a-C5aR1 axis is crucial for a robust immune response against pathogens. However, its excessive or uncontrolled activation can lead to tissue damage and contribute to the pathogenesis of various inflammatory conditions such as sepsis, rheumatoid arthritis, and atypical hemolytic uremic syndrome (aHUS).[1][8][9]

This compound: A Representative C5aR1 Antagonist

This compound represents a class of small molecule inhibitors designed to specifically block the C5a-C5aR1 signaling pathway. These antagonists typically act as allosteric modulators or direct competitive inhibitors, preventing the binding of C5a to C5aR1 and subsequent receptor activation. By inhibiting this pathway, this compound can effectively dampen the inflammatory response mediated by C5a.

Quantitative Data on C5aR1 Inhibition

The following table summarizes key quantitative data for a representative C5aR1 antagonist, Avacopan (CCX168), which serves as a surrogate for the purpose of this guide.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 0.2 nM | Human | Radioligand Binding Assay | [10] |

| In Vivo Efficacy (Dose) | 1 mg/kg | Mouse | Neutrophil Mobilization Assay | [11] |

| Receptor Selectivity | High for C5aR1 | Human | N/A | [10] |

Signaling Pathways Modulated by this compound

C5aR1 activation triggers multiple downstream signaling pathways. This compound, by blocking the initial receptor activation, effectively inhibits these cascades.

G Protein-Coupled Signaling

Upon C5a binding, C5aR1 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This also results in the activation of phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation of Akt.[12]

β-Arrestin Pathway and Receptor Internalization

C5aR1 activation also leads to the recruitment of β-arrestins, which mediate receptor desensitization and internalization. This process is crucial for terminating the signal and for initiating β-arrestin-dependent signaling pathways.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound to human C5aR1.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human C5aR1 are cultured to confluence.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Membranes are incubated with a radiolabeled C5a analog (e.g., ¹²⁵I-C5a) in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The IC50 value is calculated by non-linear regression analysis of the competition binding data.

In Vivo Neutrophil Mobilization Assay

Objective: To assess the in vivo efficacy of this compound in a mouse model.

Methodology:

-

Animal Model: C57BL/6 mice are used.

-

Compound Administration: this compound is administered intravenously at various doses.

-

C5a Challenge: After a specified time, mice are challenged with an intravenous injection of recombinant mouse C5a (e.g., 50 µg/kg) to induce neutrophil mobilization.[11]

-

Blood Collection: Blood samples are collected at different time points post-C5a challenge.

-

Cell Counting: The number of circulating neutrophils is determined by flow cytometry or manual counting of stained blood smears.

-

Data Analysis: The percentage of circulating neutrophils is compared between vehicle-treated and this compound-treated groups to determine the in vivo efficacy.[11]

Conclusion

The C5a-C5aR1 axis represents a critical pathway in the inflammatory response, and its modulation holds significant therapeutic promise for a wide range of diseases. C5aR1 antagonists, exemplified here by this compound, offer a targeted approach to dampen excessive inflammation while potentially preserving other essential functions of the complement system. The methodologies and data presented in this guide provide a framework for the continued research and development of novel C5aR1 inhibitors, with the ultimate goal of translating these scientific advancements into effective clinical therapies.

References

- 1. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C5a receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Complement Therapeutic Target-C5aR - Creative Biolabs [creative-biolabs.com]

- 5. Frontiers | The role of C5a-C5aR1 axis in bone pathophysiology: A mini-review [frontiersin.org]

- 6. Differential contribution of complement receptor C5aR in myeloid and non-myeloid cells in chronic ethanol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential regulation of C5a receptor 1 in innate immune cells during the allergic asthma effector phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C5a and C5aR1 are key drivers of microvascular platelet aggregation in clinical entities spanning from aHUS to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. c5a receptor c5ar: Topics by Science.gov [science.gov]

- 10. guidetopharmacology.org [guidetopharmacology.org]

- 11. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental design of complement component 5a-induced acute lung injury (C5a-ALI): a role of CC-chemokine receptor type 5 during immune activation by anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Modulatory Effects of C5aR-IN-1 on G-protein Coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract: The complement component 5a (C5a) receptor 1 (C5aR1), also known as CD88, is a classical G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade. Its activation by its endogenous ligand C5a triggers a cascade of intracellular signaling events, leading to potent pro-inflammatory responses. Consequently, C5aR1 has emerged as a significant therapeutic target for a myriad of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the effects of a representative C5aR1 antagonist, herein referred to as C5aR-IN-1 (using the well-characterized antagonist PMX53 as a proxy), on C5aR1 signaling. This document details the underlying molecular mechanisms, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for key assays used in its characterization.

Introduction to C5aR1 Signaling

C5aR1 is a prototypical seven-transmembrane GPCR that is predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[1] Upon binding of the anaphylatoxin C5a, C5aR1 undergoes a conformational change that facilitates the activation of heterotrimeric G-proteins, primarily of the Gαi subtype.[1][2] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a hallmark of C5aR1 activation.[1]

In addition to G-protein-mediated signaling, agonist-bound C5aR1 is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G-protein coupling, leading to desensitization of the G-protein signal.[3] Furthermore, β-arrestins can act as signal transducers themselves, initiating a second wave of signaling that is independent of G-proteins. This can include the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[3] The recruitment of β-arrestins also mediates receptor internalization.[3] The ability of a ligand to differentially activate G-protein versus β-arrestin pathways is known as biased signaling.

This compound: A Representative C5aR1 Antagonist

For the purposes of this guide, "this compound" is represented by the well-characterized, potent, and selective C5aR1 antagonist, PMX53. PMX53 is a cyclic hexapeptide that acts as a non-competitive antagonist of C5aR1.[4][5] It has been extensively used in preclinical models to probe the function of the C5a-C5aR1 axis in various inflammatory conditions.[5][6][7]

Quantitative Analysis of this compound (PMX53) Activity

The inhibitory potency of this compound (PMX53) has been quantified in various functional assays. The following tables summarize key in vitro and in vivo findings.

| In Vitro Assay | Cell Type | Parameter | Value | Reference |

| C5a-induced Neutrophil Myeloperoxidase Release | Human Neutrophils | IC50 | 22 nM | [4] |

| C5a-induced Chemotaxis | Human Neutrophils | IC50 | 75 nM | [4] |

| C5a-induced Calcium Mobilization | HMC-1 (Mast Cell Line) | Inhibition Concentration | 10 nM | [4] |

| C5a-induced β-arrestin2 Recruitment | C5aR1-TANGO cells | IC50 | 44 nM | [8] |

| In Vivo Model | Species | Assay | Dose | Effect | Reference |

| Zymosan-induced Hypernociception | Rat | Mechanical Nociception | 60 and 180 µ g/paw (i.pl.) | Inhibition of hypernociception | [6] |

| C5a-induced Neutrophilia | Mouse | Neutrophil Mobilization | 1 and 3 mg/kg (i.v.) | Significant decrease in neutrophil mobilization | [7] |

| C5a-induced TNF-α Production | Mouse | Plasma TNF-α Levels | 1 and 3 mg/kg (i.v.) | ~90% reduction in TNF-α levels | [7] |

Signaling Pathways and Experimental Workflows

C5aR1 G-protein Signaling Pathway

The canonical signaling pathway initiated by C5a binding to C5aR1 involves the activation of the Gαi subunit, leading to downstream effector modulation.

C5aR1 G-protein signaling pathway.

C5aR1 β-arrestin Signaling and Internalization Pathway

Following agonist binding and receptor phosphorylation, C5aR1 recruits β-arrestins, which mediate receptor desensitization, internalization, and G-protein-independent signaling.

References

- 1. C5a receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PMX-53 - Creative Biolabs [creative-biolabs.com]

- 6. Role of complement C5a in mechanical inflammatory hypernociception: potential use of C5a receptor antagonists to control inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

The Therapeutic Potential of C5aR1 Inhibition in Sepsis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. A key driver of the hyperinflammatory state in sepsis is the overactivation of the complement system, particularly the generation of the potent anaphylatoxin C5a. C5a, through its primary signaling receptor, C5a receptor 1 (C5aR1 or CD88), orchestrates a cascade of deleterious events including systemic inflammation, neutrophil dysfunction, and coagulopathy, culminating in multi-organ failure. Consequently, the C5a-C5aR1 axis has emerged as a prime therapeutic target. This technical guide explores the therapeutic potential of inhibiting C5aR1 in sepsis, using "C5aR-IN-1" as a representative designation for a C5aR1-specific inhibitor. We consolidate preclinical data, provide detailed experimental protocols for in vivo and in vitro evaluation, and visualize the core signaling pathways and experimental workflows to equip researchers with the foundational knowledge for advancing drug development in this critical area.

The C5a-C5aR1 Axis: A Central Mediator in Sepsis Pathophysiology

During sepsis, systemic activation of the complement cascade leads to excessive production of C5a.[1][2] C5aR1, a classical G protein-coupled receptor (GPCR), is expressed on a wide range of immune and non-immune cells, including neutrophils, monocytes, macrophages, and endothelial cells.[3][4] The binding of C5a to C5aR1 triggers a potent pro-inflammatory response.[3] However, the sustained and excessive C5a-C5aR1 signaling characteristic of sepsis becomes maladaptive. It leads to a "cytokine storm" with elevated levels of pro-inflammatory mediators like TNF-α and IL-6.[1] This excessive signaling also paradoxically impairs crucial innate immune functions of neutrophils, such as chemotaxis, phagocytosis, and the respiratory burst, leading to a state of "immunoparalysis" and compromised bacterial clearance.[5][6][7] Furthermore, C5aR1 is upregulated in vital organs like the lungs, liver, and kidneys during sepsis, potentially mediating direct organ damage.[6] This central role in driving both hyperinflammation and immunosuppression makes the C5a-C5aR1 axis a highly attractive target for therapeutic intervention in sepsis.[7][8]

Preclinical Efficacy of C5aR1 Inhibition

A substantial body of preclinical evidence underscores the therapeutic potential of blocking the C5a-C5aR1 axis in sepsis. Studies utilizing C5aR1-deficient mice or specific C5aR1 antagonists in clinically relevant sepsis models, such as cecal ligation and puncture (CLP), have consistently demonstrated significant improvements in survival and attenuation of disease severity.[5][6][9] For the purpose of this guide, we will refer to a representative C5aR1 antagonist as this compound, with data primarily drawn from studies on well-characterized inhibitors like the cyclic peptide PMX53.

Data Presentation: Quantitative Outcomes of this compound Treatment in Sepsis Models

The following tables summarize the quantitative data from key preclinical studies, highlighting the consistent positive effects of C5aR1 inhibition on survival, inflammation, and bacterial clearance.

Table 1: Effect of C5aR1 Inhibition on Survival in CLP-Induced Sepsis Models

| Animal Model | C5aR1 Inhibitor (Dose) | Control Group Survival | Treatment Group Survival | Survival Improvement | Reference |

| Mouse (B10.D2/nSnJ) | PMX53 (1-3 mg/kg, IV at time 0) | 10% (at day 3) | 60% (at day 4 and beyond) | +50% | [5][10] |

| Mouse (BALB/c, low pathogen load) | C5aR1 knockout | ~70% | ~95% | +25% | [9] |

| Rat | Anti-C5a Antibody | 9.5% | 50% | +40.5% | [1] |

| Mouse (mid-grade CLP) | C5aR1 knockout | 31% | 80% | +49% | [1] |

Table 2: Effect of C5aR1 Inhibition on Inflammatory Cytokines in Sepsis

| Cytokine | Animal Model | C5aR1 Inhibitor | Outcome | Reference |

| IL-6 | Mouse (CLP) | Anti-C5aR1 Antibody | Significant reduction in serum levels | [1] |

| TNF-α | Mouse (CLP) | Anti-C5aR1 Antibody | Significant reduction in serum levels | [1] |

| IL-1β, IL-6, MIP-1α, MIP-2 | Mouse (CLP) | C5aR1 knockout | Obvious down-regulation in plasma levels | [1] |

| IFN-γ | Mouse (low pathogen load) | C5aR1 knockout | Significantly increased production | [9] |

| IL-10 | Mouse (low pathogen load) | C5aR1 knockout | Significantly decreased production | [9] |

Table 3: Effect of C5aR1 Inhibition on Bacterial Clearance in Sepsis

| Location | Animal Model | C5aR1 Inhibitor | Outcome | Reference |

| Blood, Spleen, Liver | Rat (CLP) | Anti-C5a Antibody | Reduced bacterial colony-forming units (CFU) | [1] |

| Lung, Liver, Kidney | Mouse (CLP) | Anti-C5aR1 Antibody | Significantly diminished bacterial content | [1] |

| Liver | Mouse (low pathogen load) | C5aR1 knockout | Reduced bacterial translocation to parenchyma | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel therapeutic agents. The following sections provide methodologies for key experiments in the preclinical assessment of this compound.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is considered the gold standard for experimental sepsis as it closely mimics the polymicrobial infection and progressive inflammatory response seen in human sepsis.[6][11]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic: Ketamine/Xylazine cocktail or Isoflurane (B1672236)

-

Surgical instruments (scissors, forceps, needle driver)

-

Suture material (e.g., 4-0 silk)

-

Hollow bore needle (e.g., 21-gauge for high-grade sepsis, 23-gauge for mid-grade)

-

Wound clips or suture for skin closure

-

Sterile 0.9% saline, pre-warmed to 37°C

-

Analgesic (e.g., Buprenorphine)

-

Heating pad

Procedure:

-

Anesthesia: Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Surgical Preparation: Shave the abdomen and disinfect the surgical area with 70% ethanol (B145695) and povidone-iodine. Place the mouse on a sterile field over a heating pad to maintain body temperature.

-

Laparotomy: Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.

-

Cecum Exteriorization: Gently locate and exteriorize the cecum. Avoid damaging the mesenteric vessels.

-

Ligation: Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated determines the severity of sepsis (e.g., ligate 50% for mid-grade, 75% for high-grade sepsis).[12] Ensure the ligation does not obstruct the bowel.[13]

-

Puncture: Puncture the ligated cecum once or twice with the chosen needle (through-and-through).[12][14] Gently squeeze the cecum to extrude a small, consistent amount of fecal material into the peritoneum.[11][12]

-

Closure: Carefully return the cecum to the peritoneal cavity. Close the abdominal wall (peritoneum and muscle layer) with suture material. Close the skin with wound clips or sutures.[11][12]

-

Resuscitation and Analgesia: Immediately after surgery, administer a subcutaneous injection of 1 mL pre-warmed sterile saline for fluid resuscitation.[11] Administer a long-acting analgesic as per institutional guidelines.

-

Post-operative Care: House the mice in a clean cage with easy access to food and water. Monitor the animals closely for signs of distress and record survival at regular intervals.

-

Sham Control: Sham-operated animals undergo the same procedure (anesthesia, laparotomy, cecum exteriorization, and closure) but without ligation and puncture.[12]

Quantification of Bacterial Load

Materials:

-

Sterile phosphate-buffered saline (PBS)

-

Sterile tubes and tissue homogenizer

-

Blood culture bottles or agar (B569324) plates (e.g., Tryptic Soy Agar)

-

Incubator at 37°C

-

Pipettes and sterile tips

Procedure:

-

Sample Collection: At a predetermined time point post-CLP, collect blood via cardiac puncture into EDTA-containing tubes. Aseptically harvest organs (e.g., liver, spleen, lungs) and place them in sterile tubes on ice.

-

Blood Analysis: Perform serial dilutions of whole blood in sterile PBS. Plate 100 µL of each dilution onto agar plates.

-

Organ Homogenization: Weigh the harvested organs. Add a defined volume of sterile PBS (e.g., 1 mL per 100 mg of tissue) and homogenize the tissue using a sterile homogenizer.

-

Organ Analysis: Perform serial dilutions of the tissue homogenate in sterile PBS and plate 100 µL of each dilution onto agar plates.

-

Incubation and Counting: Incubate all plates at 37°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies.

-

Calculation: Calculate the colony-forming units (CFU) per mL of blood or per gram of tissue based on the dilution factor and the volume plated.

Cytokine Quantification by ELISA

Materials:

-

Commercial ELISA kit for specific mouse cytokines (e.g., TNF-α, IL-6, IL-10)[15][16][17]

-

Microplate reader

-

Serum or plasma samples collected from mice

-

Reagents as supplied by the kit (capture antibody, detection antibody, standard, substrate, stop solution)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure (General Sandwich ELISA Protocol):

-

Plate Preparation: Coat a 96-well microplate with the capture antibody overnight at 4°C. Wash the plate multiple times with wash buffer. Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Standard and Sample Incubation: Prepare a standard curve by serially diluting the recombinant cytokine standard provided in the kit. Add 100 µL of standards and samples (diluted as necessary) to the wells. Incubate for 2 hours at room temperature.[18]

-

Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[16]

-

Enzyme Conjugate: Wash the plate. Add streptavidin-HRP (or other appropriate enzyme conjugate) to each well and incubate for 30-45 minutes at room temperature.[16]

-

Substrate Development: Wash the plate thoroughly. Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[16][18]

-

Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Plot the standard curve (absorbance vs. concentration) and determine the concentration of the cytokine in the samples by interpolation.

Immune Cell Profiling by Flow Cytometry

Materials:

-

Whole blood or single-cell suspension from spleen/peritoneal lavage

-

RBC lysis buffer

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against murine immune cell markers (e.g., CD45, Ly6G, F4/80, CD11b, CD4, CD8, etc.)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Whole Blood: Collect 50-100 µL of blood. Lyse red blood cells using an RBC lysis buffer. Wash the remaining leukocytes with staining buffer.

-

Spleen: Harvest the spleen and create a single-cell suspension by mechanical dissociation through a 70 µm cell strainer. Lyse RBCs and wash the cells.

-

-

Cell Counting: Count the cells and determine viability (e.g., using Trypan Blue or a viability dye for flow cytometry). Resuspend cells to a concentration of 1 x 10^7 cells/mL.

-

Fc Receptor Blocking: Incubate cells with an Fc block (anti-CD16/CD32) to prevent non-specific antibody binding.

-

Staining: Add the pre-titrated cocktail of fluorochrome-conjugated antibodies to the cells. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

-

Acquisition: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events) for robust analysis.

-

Analysis: Analyze the data using flow cytometry software. Use a sequential gating strategy to identify different immune cell populations (e.g., gate on live, single cells, then CD45+ leukocytes, then specific subsets like neutrophils, monocytes, T cells, etc.).

Signaling Pathways and Visualizations

Understanding the molecular mechanisms underlying the action of this compound is essential for its development. The following diagrams, generated using Graphviz, illustrate the key signaling pathway, a typical experimental workflow, and the logical framework for C5aR1 inhibition in sepsis.

Diagram 1: C5a-C5aR1 Signaling Pathway

Diagram 2: Experimental Workflow for this compound Evaluation

Diagram 3: Logical Framework of C5aR1 Inhibition in Sepsis

Conclusion and Future Directions

The inhibition of the C5a-C5aR1 signaling axis represents a highly promising, targeted therapeutic strategy for sepsis. Preclinical data robustly supports the efficacy of C5aR1 antagonists in improving survival, dampening the injurious inflammatory response, and restoring crucial immune functions. The development of orally available small molecule inhibitors, such as avacopan (B605695) (approved for ANCA-associated vasculitis), further enhances the clinical translatability of this approach.[19][20][21]

Future research should focus on optimizing the therapeutic window for C5aR1 inhibitor administration, as early intervention appears critical.[10] Furthermore, the development of biomarkers to identify patient populations most likely to benefit from this targeted therapy will be crucial for the design of successful clinical trials. The detailed protocols and consolidated data within this guide provide a solid foundation for researchers to further explore and develop C5aR1-targeted therapies, with the ultimate goal of improving outcomes for patients suffering from the devastating consequences of sepsis.

References

- 1. New insights for C5a and C5a receptors in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How clinical Flow Cytometry rebooted sepsis immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C5a receptor - Wikipedia [en.wikipedia.org]

- 5. Protection of innate immunity by C5aR antagonist in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of Vilobelimab - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lambris.com [lambris.com]

- 11. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]

- 13. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]

- 15. arigobio.com [arigobio.com]

- 16. raybiotech.com [raybiotech.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 20. Evaluating Avacopan in the Treatment of ANCA-Associated Vasculitis: Design, Development and Positioning of Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Randomized Trial of C5a Receptor Inhibitor Avacopan in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C5aR-IN-1: In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement component 5a (C5a) is a potent pro-inflammatory peptide that exerts its effects through the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR).[1] The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and immune-mediated diseases, making C5aR1 an attractive therapeutic target.[2][3] C5aR-IN-1 is a representative small molecule antagonist designed to inhibit the C5aR1 signaling pathway. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds.

C5aR1 Signaling Pathway

Activation of C5aR1 by its ligand C5a initiates a cascade of intracellular events, including G protein coupling, calcium mobilization, and β-arrestin recruitment, leading to cellular responses such as chemotaxis, cytokine release, and degranulation.[1][4] this compound is designed to block these downstream effects by preventing C5a from binding to its receptor.

References

Application Notes and Protocols for C5aR-IN-1: In Vivo Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to excessive inflammation and tissue damage, implicating it in a wide range of autoimmune and inflammatory diseases. One of the most potent inflammatory mediators generated during complement activation is C5a, which exerts its effects primarily through the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR). Upon binding C5a, C5aR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines by immune cells, particularly neutrophils and macrophages.[1][2] Consequently, antagonism of C5aR1 has emerged as a promising therapeutic strategy for a variety of inflammatory conditions.

C5aR-IN-1 is a potent, small molecule inhibitor of C5aR.[1][2][3][4][5][6] While detailed in vivo studies for this compound are not yet extensively published, this document provides a comprehensive guide to designing and conducting in vivo experiments to evaluate its efficacy, based on established protocols for other C5aR antagonists. The provided methodologies will require optimization for the specific pharmacokinetic and pharmacodynamic properties of this compound.

C5aR Signaling Pathway

Activation of C5aR1 by its ligand C5a initiates several downstream signaling pathways that are crucial for the inflammatory response. These include the activation of phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and NF-κB pathways, ultimately leading to cell growth, motility, metabolism, survival, and cytokine production.[1][3]

Caption: C5aR1 signaling cascade upon C5a binding.

In Vivo Experimental Design: A General Protocol

The following protocol describes a general in vivo pharmacodynamic assay to assess the efficacy of a C5aR antagonist, which can be adapted for this compound. This model utilizes the acute inflammatory response induced by exogenous C5a in mice.

Experimental Workflow

Caption: General workflow for in vivo C5aR antagonist testing.

Materials and Reagents

-

Animals: C57BL/6 mice (male, 8-12 weeks old)

-

Test Compound: this compound

-

Vehicle: To be determined based on the solubility of this compound (e.g., saline, DMSO, or a specific formulation)

-

Challenge Agent: Recombinant mouse C5a

-

Anesthetics: As per institutional guidelines

-

Blood Collection Supplies: EDTA-coated tubes

-

Reagents for Analysis:

-

Flow cytometry antibodies (e.g., anti-Ly6G, anti-CD11b)

-

Red blood cell lysis buffer

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

-

Experimental Protocol

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Compound Preparation: Prepare this compound in a suitable vehicle at the desired concentrations. The optimal formulation and dosage will need to be determined in preliminary studies.

-

Dosing and Administration:

-

Administer this compound or vehicle to the respective groups of mice. The route of administration (e.g., intravenous, intraperitoneal, subcutaneous, or oral) should be chosen based on the compound's properties and the experimental objectives.

-

The timing of administration relative to the C5a challenge will depend on the pharmacokinetic profile of this compound.

-

-

C5a Challenge:

-

At a predetermined time after this compound administration, induce an acute inflammatory response by intravenously injecting a sub-lethal dose of recombinant mouse C5a. A typical dose to elicit a response is around 50 µg/kg.

-

-

Sample Collection:

-

At a peak response time, typically 60 minutes post-C5a challenge, collect blood samples via cardiac puncture or another approved method into EDTA-coated tubes.[4]

-

-

Analysis:

-

Neutrophil Mobilization: Perform flow cytometry on whole blood to quantify the population of neutrophils (e.g., Ly6G+/CD11b+ cells).

-

Cytokine Analysis: Prepare plasma from the collected blood and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on C5a-Induced Neutrophil Mobilization

| Treatment Group | Dose (mg/kg) | N | Neutrophil Count (cells/µL) ± SEM | % Inhibition |

| Vehicle + Saline | - | 5 | Data | - |

| Vehicle + C5a | - | 5 | Data | 0% |

| This compound + C5a | 0.1 | 5 | Data | Calculate |

| This compound + C5a | 1 | 5 | Data | Calculate |

| This compound + C5a | 10 | 5 | Data | Calculate |

Table 2: Effect of this compound on C5a-Induced Plasma TNF-α Levels

| Treatment Group | Dose (mg/kg) | N | TNF-α (pg/mL) ± SEM | % Inhibition |

| Vehicle + Saline | - | 5 | Data | - |

| Vehicle + C5a | - | 5 | Data | 0% |

| This compound + C5a | 0.1 | 5 | Data | Calculate |

| This compound + C5a | 1 | 5 | Data | Calculate |

| This compound + C5a | 10 | 5 | Data | Calculate |

Considerations for this compound Specific Protocol Development

-

Pharmacokinetics and Pharmacodynamics (PK/PD): A thorough characterization of the PK/PD profile of this compound is essential to determine the optimal dosing regimen (dose, frequency, and route of administration).

-

Dose-Response Studies: Conduct dose-response studies to identify the effective dose range of this compound for inhibiting C5a-induced responses.

-

Disease Models: Once the in vivo activity of this compound is confirmed in the pharmacodynamic model, its therapeutic potential can be evaluated in relevant animal models of inflammatory diseases, such as sepsis, arthritis, or inflammatory bowel disease.

-

Toxicity and Safety: Comprehensive toxicology studies are necessary to establish the safety profile of this compound before advancing to more complex and long-term disease models.

Conclusion

The C5a/C5aR1 axis is a key driver of inflammation, and its inhibition represents a compelling therapeutic approach. This compound is a potent inhibitor of this receptor with the potential for treating inflammatory diseases. The experimental design and protocols outlined in these application notes provide a solid foundation for the in vivo evaluation of this compound. Researchers are encouraged to adapt and optimize these general methodologies to the specific characteristics of this novel compound to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Complement System | 补体系统 | 抑制剂 拮抗剂 | MCE [medchemexpress.cn]

- 3. C5aR | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Cell-Based Functional Assays Using C5aR-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune response, and its activation leads to the generation of potent inflammatory mediators, including the anaphylatoxin C5a. C5a exerts its pro-inflammatory effects primarily through its high-affinity interaction with the G protein-coupled receptor, C5a receptor 1 (C5aR1), also known as CD88.[1][2] The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[3][4]

C5aR-IN-1 is a potent, small molecule inhibitor of C5aR1.[3] These application notes provide detailed protocols for utilizing this compound in key cell-based functional assays to characterize its inhibitory activity and to investigate the role of C5aR1 in various cellular responses. The assays described herein are fundamental tools for researchers in immunology, pharmacology, and drug discovery.

C5aR1 Signaling Pathway

Activation of C5aR1 by its ligand C5a initiates a cascade of intracellular signaling events. As a GPCR, C5aR1 is coupled to inhibitory G proteins (Gαi).[1][4] Upon C5a binding, the Gαi subunit dissociates and triggers downstream signaling pathways, including the activation of phospholipase C (PLC) and the Ras-Raf-MEK-ERK (MAPK) pathway.[5] This signaling cascade ultimately leads to a variety of cellular responses, such as calcium mobilization, chemotaxis, cytokine and chemokine release, and the upregulation of cellular adhesion molecules.[1][5][6]

Data Presentation

The inhibitory activity of this compound should be determined by generating concentration-response curves for the key functional assays. The results can be summarized in the following tables. Data for other known C5aR1 antagonists are provided for comparative purposes.

Table 1: Inhibition of C5a-induced Calcium Mobilization

| Compound | Cell Type | Agonist (C5a) Concentration | IC50 (nM) | Reference |

| This compound | Human PMNs | EC80 | User Determined | N/A |

| Avacopan (CCX168) | Human PMNs | EC80 | 0.2 | [7] |

| PMX53 | Human PMNs | 10 nM | 20 | [8] |

Table 2: Inhibition of C5a-induced Chemotaxis

| Compound | Cell Type | Chemoattractant (C5a) Concentration | IC50 (nM) | Reference |

| This compound | Human Monocytes | 10 nM | User Determined | N/A |

| PMX53 | THP-1 Monocytes | 100 ng/mL | ~90 | [9] |

| JPE-1375 | Murine J774A.1 cells | 10 nM | 420 | [7] |

Table 3: Receptor Binding Affinity

| Compound | Target | Assay Type | Ki (nM) | Reference |

| This compound | Human C5aR1 | Radioligand Displacement | User Determined | N/A |

| C5a | Human C5aR1 | Radioligand Displacement | ~1 | [4] |

| PMX53 | Human C5aR1 | Radioligand Displacement | 20 | [8] |

Note: IC50 and Ki values are highly dependent on assay conditions and cell types used. The provided values are for reference only.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by C5a.

Materials:

-

Cells expressing C5aR1 (e.g., human polymorphonuclear neutrophils (PMNs), U937 cells, or a recombinant cell line)

-

This compound

-

Recombinant human C5a

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with an injection system

Protocol:

-

Cell Preparation: Isolate or culture cells according to standard protocols. Resuspend cells in assay buffer at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.

-

Dye Loading: Add an equal volume of 2X Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in assay buffer) to the cell suspension. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh assay buffer. Repeat the wash step once more.

-

Plating: Dispense the cell suspension into a 96-well plate.

-

Inhibitor Incubation: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (e.g., DMSO).

-

Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

Stimulation: Using the plate reader's injector, add a pre-determined EC80 concentration of C5a to each well.

-

Data Acquisition: Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak response.

-

Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to block the directional migration of cells towards a C5a gradient.

Materials:

-

Cells capable of chemotaxis in response to C5a (e.g., human monocytes, neutrophils, THP-1 cells)

-

This compound

-

Recombinant human C5a

-

Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with appropriate pore size)

-

Cell culture medium with low serum or serum-free

-

Staining solution for migrated cells (e.g., Diff-Quik or crystal violet)

-

Microscope

Protocol:

-

Cell Preparation: Culture and harvest cells. Resuspend cells in serum-free or low-serum medium at a concentration of 1 x 10⁶ cells/mL.

-

Inhibitor Pre-incubation: Add varying concentrations of this compound to the cell suspension and incubate for 30 minutes at 37°C.

-

Chamber Setup: Add medium containing C5a (at a concentration known to induce optimal chemotaxis, e.g., 10 nM) to the lower wells of the chemotaxis chamber.

-

Cell Seeding: Place the Transwell inserts into the wells. Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (typically 1-4 hours, depending on the cell type).

-

Quantification:

-

Carefully remove the inserts.

-

Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

-

Data Analysis: Calculate the average number of migrated cells for each condition. Normalize the data to the vehicle control (0% inhibition) and a negative control (no C5a, 100% inhibition). Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Receptor Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to C5aR1.

Materials:

-

Cell membranes prepared from cells expressing a high level of C5aR1

-

This compound

-

Radiolabeled C5a (e.g., ¹²⁵I-C5a)

-

Unlabeled C5a (for determining non-specific binding)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Protocol:

-

Reaction Setup: In a microtiter plate or tubes, combine the cell membranes, a fixed concentration of radiolabeled C5a (typically at or below the Kd), and varying concentrations of this compound in binding buffer.

-

Controls:

-

Total Binding: Wells containing membranes and radiolabeled C5a only.

-

Non-specific Binding (NSB): Wells containing membranes, radiolabeled C5a, and a high concentration of unlabeled C5a (e.g., 1 µM).

-

-

Incubation: Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition binding equation to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory activity of this compound on C5aR1-mediated cellular functions. By employing these cell-based assays, researchers can effectively determine the potency and mechanism of action of this compound, facilitating its development as a potential therapeutic agent for a variety of inflammatory diseases. It is important to note that assay conditions, including cell type, agonist concentration, and incubation times, should be optimized for each specific experimental setup.

References

- 1. C5a receptor - Wikipedia [en.wikipedia.org]

- 2. The role of C5a-C5aR1 axis in bone pathophysiology: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional Analysis of a Novel Complement C5a Receptor 1-Blocking Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of C5AR1 impairs osteoclast mobilization and prevents bone loss - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Analysis of C5aR Expression using C5aR-IN-1 by Flow Cytometry

For Research Use Only.

Introduction

The complement C5a receptor (C5aR, CD88) is a G protein-coupled receptor (GPCR) that plays a critical role in the innate immune response.[1][2] Upon binding its ligand, the potent anaphylatoxin C5a, C5aR initiates a signaling cascade that mediates a variety of pro-inflammatory functions, including chemotaxis, degranulation, and the production of cytokines and reactive oxygen species.[3][4] Dysregulation of the C5a-C5aR axis is implicated in a range of inflammatory and autoimmune diseases, making C5aR an attractive therapeutic target.[5] C5aR is primarily expressed on myeloid cells such as neutrophils, eosinophils, basophils, and monocytes/macrophages, but has also been detected on non-myeloid cells including endothelial and epithelial cells.[3][6][7]

C5aR-IN-1 is a potent and selective small molecule inhibitor of C5aR. These application notes provide a detailed protocol for the use of this compound in conjunction with flow cytometry to analyze C5aR expression on various cell types. The protocol outlines methods for cell preparation, staining, and data analysis to accurately quantify C5aR expression and assess the inhibitory activity of this compound.

C5aR Signaling Pathway

Activation of C5aR by C5a triggers a cascade of intracellular signaling events. As a GPCR, C5aR is coupled to heterotrimeric G proteins, primarily of the Gi family.[3] This initiates several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the activation of transcription factors such as NF-κB, ultimately leading to a cellular inflammatory response.[8][9]

Principle of the Assay

This protocol describes the use of a fluorescently labeled anti-C5aR antibody to detect and quantify C5aR expression on the cell surface by flow cytometry. This compound can be used to investigate its binding characteristics and its effect on C5aR expression or internalization. The assay measures the median fluorescence intensity (MFI) of the cell population, which is proportional to the number of C5aR molecules on the cell surface.

Data Presentation

Table 1: Recommended Antibody and Reagent Concentrations

| Reagent | Recommended Concentration |

| Anti-C5aR Antibody (e.g., FITC-conjugated) | 1-5 µg/mL (or as per manufacturer's recommendation) |

| This compound | 10 nM - 10 µM (for inhibition studies) |

| Isotype Control Antibody | Match concentration of primary antibody |

| Cell Density | 1 x 10⁶ cells/mL |

Table 2: Example Flow Cytometry Gating Strategy

| Gate | Population | Description |

| P1 | Cells | Forward Scatter (FSC) vs. Side Scatter (SSC) to exclude debris |

| P2 | Singlets | FSC-Area vs. FSC-Height to exclude doublets |

| P3 | Target Cells | Marker specific for cell type of interest (e.g., CD14 for monocytes) |

| P4 | C5aR+ Cells | Gated on P3; cells showing fluorescence above isotype control |

Experimental Protocols

Materials and Reagents

-

Cells: Human peripheral blood mononuclear cells (PBMCs) or other cell lines known to express C5aR (e.g., U937).

-

This compound: Stock solution in DMSO.

-

Primary Antibody: Fluorochrome-conjugated anti-human C5aR (CD88) antibody.

-

Isotype Control: Fluorochrome-conjugated isotype control antibody matching the host and isotype of the primary antibody.

-

Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.1% sodium azide.

-

Fixation/Permeabilization Kit (Optional): For intracellular staining.[10]

-

Flow Cytometer: Equipped with appropriate lasers and filters.

Experimental Workflow

Protocol for Surface Staining of C5aR

-

Cell Preparation:

-

Isolate PBMCs from whole blood using density gradient centrifugation or thaw cryopreserved cells.

-

Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.

-

Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in staining buffer.

-

-

(Optional) Inhibition with this compound:

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add this compound at desired final concentrations (e.g., in a dose-response range from 10 nM to 10 µM).

-

Incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

-

-

Antibody Staining:

-

To the cell suspension (with or without this compound pre-incubation), add the fluorochrome-conjugated anti-C5aR antibody at the predetermined optimal concentration.

-

In a separate tube, add the corresponding isotype control antibody to a sample of cells.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Wash:

-

Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant.

-

Repeat the wash step once more.

-

-

Data Acquisition:

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 events in the target gate).

-

Data Analysis

-

Gating:

-

Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

-

Use a FSC-A vs. FSC-H plot to gate on single cells.

-

If working with a mixed population like PBMCs, use cell-specific markers (e.g., CD14 for monocytes, CD15 for neutrophils) to identify the target population.

-

-

Quantification:

-

Create a histogram of the fluorescence intensity for the C5aR staining.

-

Use the isotype control to set the negative gate.

-

Determine the percentage of C5aR-positive cells and the Median Fluorescence Intensity (MFI) of the positive population.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High background staining | - Antibody concentration too high- Inadequate washing- Non-specific antibody binding | - Titrate the antibody to determine the optimal concentration- Ensure thorough washing steps- Include an Fc block step before antibody staining |

| Low or no signal | - Low C5aR expression on cell type- Antibody not functional- Incorrect instrument settings | - Use a positive control cell line known to express C5aR- Check antibody datasheet and ensure proper storage- Optimize laser power and detector voltages |

| High cell death | - Harsh cell preparation- Toxicity of this compound | - Handle cells gently and keep on ice- Perform a dose-response and time-course experiment to assess toxicity |

Conclusion

This protocol provides a framework for the analysis of C5aR expression and the evaluation of the inhibitory activity of this compound using flow cytometry. The provided tables and diagrams offer a clear guide for experimental setup and data interpretation. Proper controls and optimization of staining conditions are crucial for obtaining reliable and reproducible results. These application notes should serve as a valuable resource for researchers investigating the role of the C5a-C5aR axis in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Complement Therapeutic Target-C5aR - Creative Biolabs [creative-biolabs.com]

- 3. sinobiological.com [sinobiological.com]

- 4. researchgate.net [researchgate.net]

- 5. Validation of a flow cytometry-based assay to assess C5aR receptor occupancy on neutrophils and monocytes for use in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Differential regulation of C5a receptor 1 in innate immune cells during the allergic asthma effector phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. C5aR2 Deficiency Lessens C5aR1 Distribution and Expression in Neutrophils and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Measuring C5aR-IN-1 Activity via Competitive ELISA

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the inhibitory activity of C5aR-IN-1, a small molecule antagonist of the Complement Component 5a Receptor 1 (C5aR1), using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

The complement system is a critical component of innate immunity. Upon activation, the C5 protein is cleaved to generate C5a, a potent pro-inflammatory anaphylatoxin.[1][2][3] C5a exerts its effects by binding to the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR) expressed on various immune cells, including neutrophils and monocytes.[1][2][3] The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[1][4]

This compound is an investigational inhibitor designed to block this interaction. Quantifying its bioactivity is essential for drug development. This application note describes a robust in vitro competitive ELISA method to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay measures the ability of the inhibitor to compete with a fixed concentration of biotinylated C5a for binding to immobilized recombinant C5aR1.

C5aR1 Signaling Pathway

Activation of C5aR1 by its ligand C5a initiates a signaling cascade that drives chemotaxis, immune cell activation, and the release of pro-inflammatory mediators. The receptor primarily couples to Gαi proteins, leading to the activation of downstream pathways such as PI3K/Akt and MAPK, as well as intracellular calcium mobilization.[1][5]

Assay Principle

This competitive ELISA is an indirect assay format. Recombinant human C5aR1 protein is immobilized onto the surface of a 96-well microplate. The inhibitor, this compound, is pre-incubated with a fixed concentration of biotin-labeled C5a. This mixture is then added to the C5aR1-coated wells. The free inhibitor and biotinylated C5a compete for binding to the limited number of immobilized receptors. The amount of biotinylated C5a bound to the plate is inversely proportional to the concentration of this compound in the sample. The bound biotinylated C5a is then detected using Streptavidin-HRP, which catalyzes a colorimetric reaction.

Materials and Reagents

| Reagent | Supplier Example | Catalog # Example | Notes |

| Recombinant Human C5aR1 | R&D Systems | 3546-C5 | |

| Recombinant Human C5a, Biotinylated | R&D Systems | 2037-C5-B | Labeled ligand for competition. |

| This compound | N/A | N/A | Compound to be tested. |

| ELISA 96-well Plates, High-Binding | Corning | 3590 | |

| Coating Buffer (Carbonate-Bicarbonate, pH 9.6) | Sigma-Aldrich | C3041 | Prepare fresh or use commercial buffer.[6] |

| Wash Buffer (PBS with 0.05% Tween-20) | VWR | 97062-332 | |

| Blocking Buffer (PBS with 1% BSA) | Thermo Fisher | 37525 | |

| Assay Diluent (PBS with 0.1% BSA, 0.05% Tween-20) | N/A | N/A | For diluting inhibitor and biotinylated C5a. |

| Streptavidin-HRP | Bio-Rad | STAR5B | Dilute according to manufacturer's instructions. |

| TMB Substrate Solution | Bio-Rad | BUF062 | Ready-to-use.[7] |

| Stop Solution (e.g., 2 M H₂SO₄) | Thermo Fisher | N600 | |

| Microplate Reader | N/A | N/A | Capable of reading absorbance at 450 nm. |

| Multichannel Pipettes | N/A | N/A |

Experimental Protocol

Workflow Diagram

Detailed Procedure

A. Plate Coating

-

Dilute recombinant human C5aR1 to a final concentration of 2.0 µg/mL in Coating Buffer.

-

Add 100 µL of the diluted C5aR1 solution to each well of a 96-well high-binding plate.

B. Plate Washing and Blocking

-

Aspirate the coating solution from the wells.

-

Wash the plate three times with 200 µL of Wash Buffer per well.[5]

-

Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well.[5]

-

Seal the plate and incubate for 1-2 hours at room temperature (RT).

-

Wash the plate three times with Wash Buffer.

C. Competition Reaction

-

Determine EC80 of Biotinylated C5a: Before running the inhibitor assay, perform a separate titration experiment with biotinylated C5a (without inhibitor) to determine the concentration that yields ~80% of the maximum signal (EC80). This concentration will be used for the competition assay.

-

Prepare this compound Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of this compound in Assay Diluent. Start with a high concentration (e.g., 1 µM) and include a vehicle-only control (0 µM inhibitor).

-

Prepare Competition Mixture: In a separate dilution plate, mix 50 µL of each this compound dilution with 50 µL of biotinylated C5a (at 2x its final EC80 concentration). This creates the 100 µL competition mixture.

-

Incubation: Transfer 100 µL of the competition mixture from the dilution plate to the corresponding wells of the C5aR1-coated and blocked plate.[5][6]

-

Include the following controls:

-

100% Binding Control (B₀): Biotinylated C5a (at EC80) without any inhibitor.

-

Non-Specific Binding (NSB) Control: Assay Diluent only (no biotinylated C5a or inhibitor).

-

-

Seal the plate and incubate for 2 hours at RT with gentle shaking.

D. Detection

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of Streptavidin-HRP, diluted in Assay Diluent according to the manufacturer's instructions, to each well.

-

Incubate for 20 minutes at RT, protected from light.[8]

-

Wash the plate five times with Wash Buffer.

E. Signal Development and Measurement

-

Add 100 µL of TMB Substrate Solution to each well.[8]

-

Incubate for 15-20 minutes at RT in the dark. Monitor for color development (blue).

-

Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow.[8]

-

Read the optical density (OD) at 450 nm within 30 minutes using a microplate reader.

Data Analysis and Presentation

-

Subtract the average OD of the NSB control from all other OD readings.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (OD_sample / OD_B₀)) * 100

-

Plot the % Inhibition versus the log concentration of this compound.

-

Use a non-linear regression curve-fitting program (e.g., log(inhibitor) vs. response -- variable slope, four parameters) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition.[9]

Example Data Summary

The table below shows representative data for this compound, demonstrating potent inhibition of the C5a-C5aR1 interaction. Potent C5aR1 antagonists typically exhibit IC50 values in the low nanomolar range.[1][3]

| Compound | Assay Type | Target | IC50 (nM) [Hypothetical] | Hill Slope | R² |

| This compound | Competitive ELISA | C5aR1 | 5.2 | -1.1 | 0.995 |

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| High background (High NSB) | Insufficient blocking; Inadequate washing; HRP concentration too high. | Increase blocking time to 2 hours; Increase the number of washes; Optimize HRP concentration. |

| Low signal (Low B₀ OD) | Inefficient plate coating; Inactive reagents (C5aR1, Biotin-C5a, HRP); Insufficient incubation time. | Confirm protein coating efficiency; Use fresh reagents and check storage conditions; Increase incubation times. |

| High variability between wells | Pipetting errors; Plate not washed evenly; Temperature gradients across the plate. | Use calibrated pipettes; Ensure thorough and consistent washing; Allow plate to equilibrate to RT before use. |

| Poor curve fit (Low R²) | Incorrect dilution series; Inappropriate curve-fitting model; Assay out of dynamic range. | Verify dilution calculations; Use a four-parameter logistic (4PL) model; Adjust EC80 of biotin-C5a. |

References

- 1. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. | Semantic Scholar [semanticscholar.org]

- 3. Collection - Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. stjohnslabs.com [stjohnslabs.com]

- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for C5aR-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation and use of C5aR-IN-1, a potent inhibitor of the C5a receptor (C5aR). These guidelines are intended for researchers in immunology, inflammation, and drug discovery. The protocols herein cover the preparation of stock solutions and provide a general methodology for an in vitro cell-based assay to assess the inhibitory activity of the compound.

Introduction to this compound

This compound is a small molecule inhibitor of the complement C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor that plays a critical role in inflammatory responses.[1] The binding of the anaphylatoxin C5a to C5aR1 on various immune cells, such as neutrophils, monocytes, and macrophages, triggers a cascade of pro-inflammatory events including chemotaxis, degranulation, and the production of cytokines and reactive oxygen species.[1] Given its central role in inflammation, C5aR1 is a key therapeutic target for a range of inflammatory and autoimmune diseases. This compound offers a valuable tool for investigating the physiological and pathological roles of the C5a/C5aR1 axis.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions and for understanding the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C36H39F4N | MedChemExpress[2] |

| Molecular Weight | 621.71 g/mol | MedChemExpress[2] |

| Appearance | Crystalline solid | General Knowledge |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Inferred from similar compounds[3] |

| Storage Conditions | Store at -20°C for long-term stability | General Knowledge |